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Abstract
This technical guide provides a comprehensive scientific overview of 2-Chloro-5-
methoxyquinoxaline (CAS No: 76052-76-1), a heterocyclic building block of significant

interest to researchers, medicinal chemists, and drug development professionals. We delve

into its core physicochemical properties, provide a detailed, field-proven synthetic pathway with

mechanistic insights, and explore its reactivity, with a focus on its application as a versatile

scaffold in the synthesis of novel therapeutic agents. This document is structured to deliver not

just data, but a causal understanding of the compound's chemical behavior and strategic value

in contemporary research.

Introduction: The Strategic Importance of the
Quinoxaline Scaffold
The quinoxaline nucleus, a fusion of a benzene and a pyrazine ring, is recognized as a

"privileged scaffold" in medicinal chemistry. This designation arises from its ability to interact

with a wide array of biological targets, leading to a broad spectrum of pharmacological

activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[1]. The
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strategic functionalization of the quinoxaline core is paramount for modulating these activities

and tailoring molecules for specific therapeutic targets.

2-Chloro-5-methoxyquinoxaline emerges as a particularly valuable intermediate. The chloro-

substituent at the electron-deficient C2 position acts as an excellent leaving group, creating a

reactive handle for nucleophilic aromatic substitution (SNAr) reactions[2][3]. This allows for the

facile introduction of diverse chemical moieties, enabling the systematic exploration of

structure-activity relationships (SAR). The 5-methoxy group, an electron-donating substituent

on the benzene ring, modulates the electronic properties of the entire system, influencing both

reactivity and potential interactions with biological receptors. This guide will serve as a

foundational resource for leveraging these features in a research and development context.

Physicochemical and Spectroscopic Profile
Precise characterization is the bedrock of chemical synthesis and application. The properties of

2-Chloro-5-methoxyquinoxaline are summarized below.

Physical and Chemical Properties
All quantitative data has been consolidated into a structured table for clarity and ease of

comparison.

Property Value Source(s)

CAS Number 76052-76-1 [4][5]

Molecular Formula C₉H₇ClN₂O [4]

Molecular Weight 194.62 g/mol [1][4]

Appearance Off-white to light brown solid [4][6]

Melting Point 111-113 °C [1][6]

Boiling Point 297.3 ± 35.0 °C (Predicted) [1][6]

Density 1.333 ± 0.06 g/cm³ (Predicted) [6]

Storage 2-8°C, under inert gas [6][7]
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Predicted Spectroscopic Data
While specific experimental spectra for this exact compound are not widely published, a robust

prediction of its key spectroscopic features can be made based on established principles and

data from analogous structures[8].

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 400 MHz, CDCl₃): The aromatic region will display distinct signals. The

proton on the pyrazine ring (C3-H) will be the most downfield singlet. The three protons on

the benzene ring will appear as a complex multiplet or as distinct doublets and a triplet,

influenced by the methoxy group's electron-donating effect. The methoxy group itself will

present as a sharp singlet.

Predicted Chemical
Shift (δ, ppm)

Multiplicity Assignment Justification

~8.60 s H3

Proton on the

electron-deficient

pyrazine ring,

adjacent to nitrogen.

~7.60 t H7
Triplet from coupling

to H6 and H8.

~7.30 d H8
Doublet from coupling

to H7.

~7.10 d H6

Doublet from coupling

to H7, shifted upfield

by the adjacent -OCH₃

group.

~4.00 s -OCH₃
Characteristic singlet

for methoxy protons.

¹³C NMR (Predicted, 100 MHz, CDCl₃): The spectrum will show 9 distinct carbon signals.

Carbons in the pyrazine ring and those attached to electronegative atoms (Cl, N, O) will be

significantly downfield.
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| Predicted Chemical Shift (δ, ppm) | Assignment | Justification | | :--- | :--- | :--- | :--- | | ~155 | C5

| Aromatic carbon bearing the electron-donating -OCH₃ group. | | ~150 | C2 | Carbon attached

to the electronegative chlorine atom. | | ~145 | C8a | Quaternary carbon at the ring junction. | |

~142 | C3 | Carbon in the pyrazine ring adjacent to two nitrogen atoms. | | ~140 | C4a |

Quaternary carbon at the ring junction. | | ~132 | C7 | Aromatic CH. | | ~120 | C6 | Aromatic CH.

| | ~110 | C8 | Aromatic CH. | | ~56 | -OCH₃ | Methoxy carbon. |

2.2.2. Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR Spectroscopy (Predicted): Key diagnostic peaks would include C=N stretching vibrations

around 1580-1620 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ range, and a

strong C-O stretching band for the methoxy group around 1250 cm⁻¹[9]. The C-Cl stretch

would appear in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (EI-MS, Predicted): The molecular ion peak (M⁺) would be observed at

m/z 194. A characteristic isotopic peak (M+2) at m/z 196, with approximately one-third the

intensity of the M⁺ peak, would confirm the presence of a single chlorine atom[10][11].

Synthesis and Mechanistic Rationale
The synthesis of 2-Chloro-5-methoxyquinoxaline is most logically achieved via a two-step

sequence: (1) condensation to form the quinoxalin-2-one core, followed by (2) chlorination. This

approach is a well-established and robust method for producing 2-chloroquinoxaline

derivatives[12][13].
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Step 1: Condensation

Step 2: Chlorination

3-Methoxy-1,2-phenylenediamine

5-Methoxy-1H-quinoxalin-2-one

Condensation
(Acid/Heat)

Glyoxylic Acid

5-Methoxy-1H-quinoxalin-2-one

2-Chloro-5-methoxyquinoxaline

Chlorination
(Reflux)

Phosphorus Oxychloride (POCl₃)

Click to download full resolution via product page

Caption: General synthetic workflow for 2-Chloro-5-methoxyquinoxaline.

Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system based on established chemical principles for

quinoxaline synthesis[7][14].

Step 1: Synthesis of 5-Methoxy-1H-quinoxalin-2-one

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 3-

methoxy-1,2-phenylenediamine (1.0 eq.) and ethanol (100 mL). Stir the mixture until the

diamine is fully dissolved.
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Reagent Addition: In a separate beaker, dissolve glyoxylic acid monohydrate (1.1 eq.) in

water (20 mL). Add this solution dropwise to the stirred diamine solution over 15 minutes.

Condensation: Heat the reaction mixture to reflux (approx. 80 °C) for 4-6 hours. The

causality here is that the elevated temperature and slightly acidic nature of glyoxylic acid

catalyze the intramolecular cyclization and dehydration required to form the heterocyclic ring.

Monitoring: Track the consumption of the starting diamine using Thin Layer Chromatography

(TLC) (e.g., mobile phase of 30% Ethyl Acetate in Hexane).

Isolation: Upon completion, cool the mixture to room temperature and then in an ice bath for

30 minutes to precipitate the product. Collect the solid by vacuum filtration, wash with cold

ethanol (2 x 20 mL), and dry under vacuum. The product, 5-methoxy-1H-quinoxalin-2-one, is

typically obtained as a solid and can be used in the next step without further purification.

Step 2: Synthesis of 2-Chloro-5-methoxyquinoxaline

Reaction Setup: In a well-ventilated fume hood, add the crude 5-methoxy-1H-quinoxalin-2-

one (1.0 eq.) to a round-bottom flask. Carefully add phosphorus oxychloride (POCl₃) (5-10

eq.). Safety Precaution: POCl₃ is highly corrosive and reacts violently with water. Handle with

extreme care using appropriate personal protective equipment (PPE).

Chlorination: Attach a reflux condenser and heat the mixture to reflux (approx. 105-110 °C)

for 2-3 hours. The quinoxalin-2-one exists in tautomeric equilibrium with its 2-

hydroxyquinoxaline form. POCl₃ acts as both the solvent and the chlorinating agent,

converting the hydroxyl group into a chloro group via a well-established mechanism.

Work-up: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the

reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring.

This quenches the excess POCl₃.

Neutralization and Extraction: The resulting acidic aqueous solution is neutralized by the

slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate

will form. Extract the product into an organic solvent such as dichloromethane or ethyl

acetate (3 x 75 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate the solvent under reduced pressure. The crude product can be purified by

column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexane)

to yield pure 2-Chloro-5-methoxyquinoxaline.

Chemical Reactivity and Synthetic Utility
The primary synthetic value of 2-Chloro-5-methoxyquinoxaline lies in the reactivity of the C2-

chloro substituent. The electron-withdrawing nature of the pyrazine ring system makes the C2

position highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr)[2][15]

[16].

Caption: Generalized SNAr reaction at the C2 position.

Note: A generic image placeholder is used in the DOT script above. In a live environment, this
would be replaced with actual chemical structure images.

Protocol: SNAr with an Amine Nucleophile
This protocol outlines a general procedure for coupling an amine to the quinoxaline core, a

common strategy in the synthesis of kinase inhibitors and other bioactive molecules[17].

Reaction Setup: In a sealed vial or round-bottom flask, dissolve 2-Chloro-5-
methoxyquinoxaline (1.0 eq.) and the desired primary or secondary amine (1.2-1.5 eq.) in

a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide

(DMSO).

Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or

potassium carbonate (K₂CO₃) (2.0 eq.), to act as a scavenger for the HCl generated during

the reaction.

Reaction: Heat the mixture to 80-120 °C. The optimal temperature depends on the

nucleophilicity of the amine. Monitor the reaction by TLC.

Work-up and Isolation: After completion, cool the reaction, dilute with water, and extract the

product with an organic solvent. The crude product is then purified via column

chromatography or recrystallization.
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Applications in Drug Discovery and Medicinal
Chemistry
The 2-Chloro-5-methoxyquinoxaline scaffold is a launchpad for creating libraries of

compounds for biological screening. Quinoxaline derivatives have been successfully developed

as inhibitors of various protein kinases, which are crucial regulators in cell signaling pathways

often dysregulated in cancer[17][18].

Core Scaffold

Potential Therapeutic Areas

2-Chloro-5-methoxyquinoxaline

C2-Cl (Reactive Site)

Quinoxaline Core (Pharmacophore)

5-OCH₃ (Modulator)

Oncology
(e.g., Kinase Inhibitors)SɴAr Derivatization

Infectious Disease
(e.g., Antibacterials)

SɴAr Derivatization

Neuroscience
(e.g., Receptor Ligands)

SɴAr Derivatization

Click to download full resolution via product page

Caption: Relationship between the core scaffold and its applications.

For instance, the PI3K/AKT/mTOR signaling pathway, critical for cell growth and survival, is a

common target for quinoxaline-based inhibitors[18][19]. The ability to easily substitute the C2-

chloro group allows chemists to introduce moieties that can form key hydrogen bonds or

hydrophobic interactions within the ATP-binding pocket of a target kinase. The methoxy group

at the C5 position can serve as a hydrogen bond acceptor or influence the overall conformation

and solubility of the final compound.

Safety and Handling
As a laboratory chemical, 2-Chloro-5-methoxyquinoxaline must be handled with appropriate

safety precautions.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab

coat. All manipulations should be performed in a well-ventilated chemical fume hood.

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands

thoroughly after handling.

Incompatibilities: Avoid contact with strong oxidizing agents.

Conclusion
2-Chloro-5-methoxyquinoxaline is more than a mere chemical intermediate; it is a strategic

tool for the modern medicinal chemist. Its well-defined physicochemical properties, predictable

reactivity, and straightforward synthesis make it an ideal starting point for the development of

novel, high-value compounds. The facile SNAr chemistry at the C2 position provides a reliable

gateway to a vast chemical space. This guide has provided the foundational knowledge, from

synthesis to application, to empower researchers to confidently and effectively utilize this

versatile building block in their drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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